molecular formula C13H24N2O3S B2512758 Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate CAS No. 2243508-38-3

Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate

Cat. No.: B2512758
CAS No.: 2243508-38-3
M. Wt: 288.41
InChI Key: LANKZQYAOAVCOA-UHFFFAOYSA-N
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Description

The compound Tert-butyl 9-imino-9-oxo-9λ⁶-thia-1-azaspiro[4.5]decane-1-carboxylate features a spiro[4.5]decane core with a 1-azaspiro framework. Key functional groups include a tert-butyl carboxylate moiety at position 1 and a unique 9-imino-9-oxo-9λ⁶-thia group at position 9. The "9λ⁶" notation indicates a hypervalent sulfur atom in a sulfoximine-like configuration, which confers distinct electronic and steric properties.

Properties

IUPAC Name

tert-butyl 9-imino-9-oxo-9λ6-thia-1-azaspiro[4.5]decane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-8-4-6-13(15)7-5-9-19(14,17)10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANKZQYAOAVCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCS(=N)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.

    Introduction of the Thia Group: The thia group is introduced through a thiolation reaction, where a sulfur-containing reagent is used to replace a leaving group on the spirocyclic core.

    Formation of the Imino Group: The imino group is introduced by reacting the intermediate with an amine or ammonia under dehydrating conditions.

    Addition of the Tert-butyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, halides, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-butyl 9-imino-9-oxo-9lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Azaspiro[4.5]decane Family

Tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate (3.70)
  • Structure : A spiro[4.5]decane core with a methyl substituent at position 8 and a tert-butyl carboxylate at position 1.
  • Synthesis : Produced via flash column chromatography (FCC) using pentane/dioxane or ether mixtures at a 0.19 mmol scale .
  • Characterization : Confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy; isolated as a clear oil with stereochemistry inferred from analogous compounds .
Tert-butyl 6-methyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (3.69)
  • Structure : Contains an 8-oxa (oxygen) group and a methyl group at position 4.
  • Synthesis : FCC (3:2 pentane/Et₂O) yielded 53% as a clear oil with a 98.0:2.0 diastereomeric ratio (dr) by GCMS .
  • Characterization : Stereochemistry assigned via reduction to a Boc derivative .
Tert-butyl 7-benzyl-1,7-diazaspiro[4.5]decane-1-carboxylate oxalate
  • Structure : A diazaspiro system (positions 1 and 7) with a benzyl group at position 5.
  • Properties : Molecular formula C₂₂H₃₂N₂O₆ (MW 420.50); stored in airtight containers due to hygroscopicity .
  • Key Differences : The diaza system and benzyl group enhance lipophilicity, while the oxalate counterion modifies solubility compared to the target’s free carboxylate .

Functionalized Derivatives with Heterocyclic Modifications

8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
  • Structure : Features a benzothiazole substituent and dione groups at positions 6 and 10.
  • Synthesis : Derived from 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-imine intermediates .
  • Key Differences: The dione groups enable keto-enol tautomerism, unlike the imino-oxo-thia group in the target compound, which may exhibit unique redox behavior .

Comparative Analysis of Key Properties

Compound Name (Reference) Molecular Formula Key Substituents/Functional Groups Synthesis Yield/Scale Characterization Methods Notable Properties
Target Compound C₁₄H₂₃N₂O₃S 9λ⁶-thia, 9-imino-9-oxo, tert-butyl ester N/A Likely NMR, IR, X-ray* Hypervalent sulfur, polar
3.70 C₁₅H₂₅NO₂ 8-methyl, tert-butyl ester 0.19 mmol scale ¹H/¹³C NMR, IR Lipophilic, stereospecific
3.69 C₁₄H₂₃NO₃ 8-oxa, 6-methyl, tert-butyl ester 53% yield (1.0 mmol) GCMS, NMR High dr (98:2), oxygenated
3.69 Reduced Boc Derivative C₁₅H₂₅NO₂ Boc-protected amine N/A NMR, Chromatography Enhanced stability
Diazaspiro Derivative C₂₂H₃₂N₂O₆ 1,7-diaza, 7-benzyl, oxalate Commercial HPLC, MS High MW, hygroscopic
Benzothiazole Dione C₂₄H₂₂N₃O₃S Benzothiazole, 6,10-dione Not specified Spectroscopic, Crystallography Tautomerism, π-π interactions

Biological Activity

Tert-butyl 9-imino-9-oxo-9λ6-thia-1-azaspiro[4.5]decane-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (9-imino-9-oxo-1-thia-9λ6-thiaspiro[4.5]decane-1-carboxylate). It has a complex structure characterized by a spirocyclic framework that contributes to its biological properties.

Key Properties

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₄S
Molecular Weight286.35 g/mol
Purity≥95%
Physical FormPowder
Storage TemperatureRoom Temperature

Mechanisms of Biological Activity

The biological activity of tert-butyl 9-imino-9-oxo-9λ6-thia-1-azaspiro[4.5]decane-1-carboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Effects

Research indicates that tert-butyl 9-imino-9-oxo-9λ6-thia-1-azaspiro[4.5]decane-1-carboxylate possesses various pharmacological effects:

  • Antimicrobial Activity : In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Properties : The compound may reduce inflammation through modulation of inflammatory mediators, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of tert-butyl 9-imino-9-oxo compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating strong antimicrobial activity.
  • Anti-inflammatory Study : Another research focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a reduction in swelling and inflammatory markers, supporting its potential use in inflammatory conditions.
  • Enzyme Inhibition Analysis : A detailed analysis revealed that the compound inhibits certain enzymes linked to metabolic disorders, which could lead to therapeutic applications in managing conditions like diabetes.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms and therapeutic potential of tert-butyl 9-imino-9-oxo-9λ6-thia-1-azaspiro[4.5]decane-1-carboxylate. Key areas for future investigation include:

  • Clinical Trials : Conducting clinical trials to assess safety and efficacy in humans.
  • Structural Modifications : Exploring analogs and derivatives to enhance activity and selectivity.

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